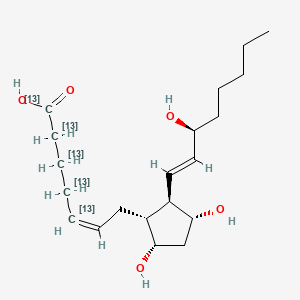
Dinoprost-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinoprost-13C5, also known as Prostaglandin F2α-13C5, is a stable isotope-labeled compound. It is a variant of Dinoprost, a naturally occurring prostaglandin F2α, which is an orally active, potent prostaglandin F receptor agonist. Dinoprost is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum, playing a key role in the onset and progression of labor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dinoprost-13C5 is synthesized by incorporating stable heavy isotopes of carbon into the Dinoprost molecule. The synthetic route involves the use of labeled carbon sources during the chemical synthesis of Dinoprost. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their stable incorporation into the Dinoprost molecule. The production is carried out under strict quality control to maintain the purity and activity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dinoprost-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceuticals and other fields .
Wissenschaftliche Forschungsanwendungen
Dinoprost-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its role in inducing endoplasmic reticulum stress, autophagy, and apoptosis in luteal cells.
Medicine: Investigated for its potential in labor induction and other reproductive health applications.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Dinoprost-13C5 exerts its effects by stimulating myometrial contractions through its interaction with prostaglandin receptors. These contractions are similar to those that occur during labor, making it effective in inducing labor and other reproductive health applications. The molecular targets include the prostaglandin F receptors, and the pathways involved include the induction of endoplasmic reticulum stress and autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinoprost (Prostaglandin F2α): The non-labeled version of Dinoprost-13C5.
Dinoprostone (Prostaglandin E2): Another prostaglandin used in labor induction.
Misoprostol: A synthetic prostaglandin used for labor induction and abortion .
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitative analysis in research. This labeling does not alter the biological activity of the compound, making it a valuable tool in various scientific studies .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
359.44 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
InChI-Schlüssel |
PXGPLTODNUVGFL-UVUNELILSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


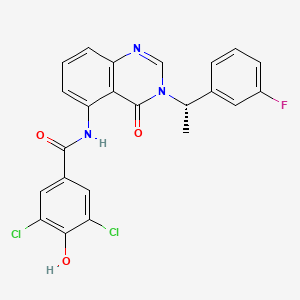
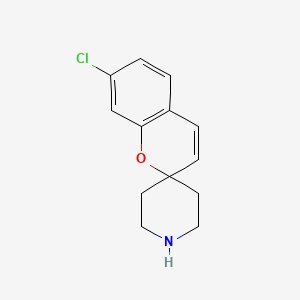
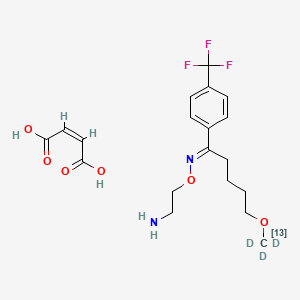
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
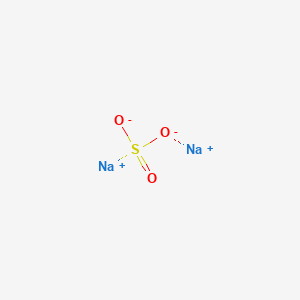
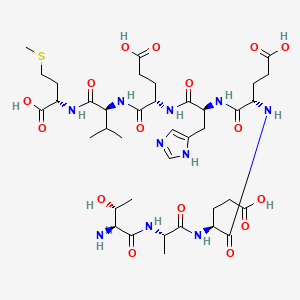
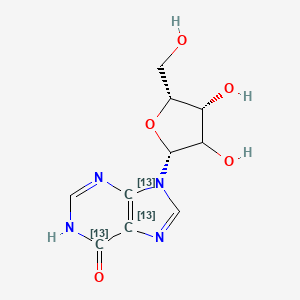
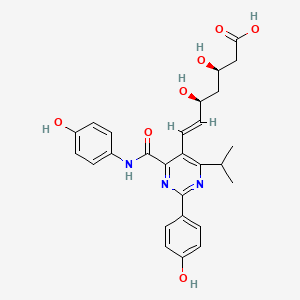
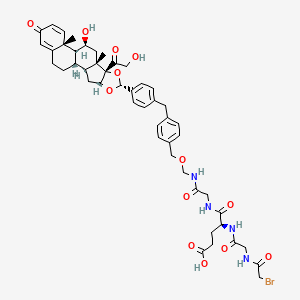
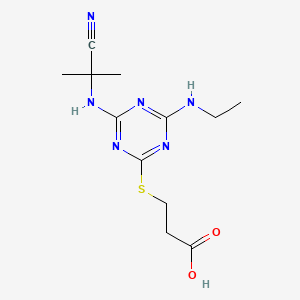
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)



